N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide -

N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide

Catalog Number: EVT-5377451
CAS Number:
Molecular Formula: C23H18ClN3O
Molecular Weight: 387.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be inferred based on the analyses of similar pyrazole derivatives. X-ray crystallography studies on related compounds reveal crucial structural features, including: [, , , , , , , , , , , , , ]

Chemical Reactions Analysis

The provided literature highlights various chemical reactions involving pyrazole derivatives, particularly focusing on their synthesis and derivatization. [, , , , , , , , , , , , , , ] These reactions include:

  • Medicinal chemistry: Research on similar compounds suggests potential applications as antifungal agents, [, , , , , , ] Alzheimer's disease therapeutics, [] and treatments for obesity and metabolic disorders. [, ]
  • Agricultural chemistry: The antifungal activity observed in some pyrazole derivatives indicates potential for development into novel fungicides for crop protection. [, , , , , ]

1. Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate [, ]

  • Compound Description: This compound shares the core 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole structure with the main compound, N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. It is a complex polycyclic molecule featuring a pyrrolo[3,4-c]pyrrole ring system fused to the pyrazole moiety. Two molecules of this compound (A and B) were found in the asymmetric unit, exhibiting variations in their pyrrole ring conformations [, ].
  • Relevance: This compound is structurally related to the main compound due to the presence of the shared 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole scaffold. They differ in the substituent at the 4th position of the pyrazole ring, where the main compound has a carboxamide group, while this related compound possesses a more complex substituent incorporating a pyrrolo[3,4-c]pyrrole system [, ].

2. N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate [, ]

  • Compound Description: This compound, existing as a dimethylformamide monosolvate, features a pyrazole ring substituted with a (5-acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)carbohydrazide group at the 3rd position and an indole ring at the 5th position [, ].
  • Relevance: While this compound shares the common 4-chlorophenyl-1-phenyl-1H-pyrazole fragment with N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, it differs significantly in the substituents and overall structure. The presence of the thiadiazole and indole rings, along with the carbohydrazide linkage, distinguishes it from the simpler carboxamide group in the main compound [, ].

3. 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one []

  • Compound Description: This compound is synthesized by condensing a carbaldehyde with butyric acid. It serves as a crucial intermediate in synthesizing various pyrazole derivatives, showcasing its versatility as a building block. The biological evaluation of this compound and its derivatives revealed promising antibacterial, antifungal, and anticancer activities [].
  • Relevance: This compound shares the 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole core structure with N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. The key structural distinction lies in the presence of a (4-methoxyphenyl)furan-2(3H)-one moiety attached to the 4th position of the pyrazole ring in this related compound, contrasting with the carboxamide and benzyl substituents in the main compound [].

4. N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide Derivatives []

  • Compound Description: This series of compounds was designed to target insect ryanodine receptors (RyR) for potential insecticidal applications []. These derivatives exhibit structural variations in their diphenyl-1H-pyrazole moiety, with a cyano substituent being a common feature. Notably, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) exhibited significant insecticidal activity against diamondback moth (Plutella xylostella) [].

5. (4S,5R)-3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole []

  • Compound Description: This compound, obtained by condensing trans-anethole with diarylnitrilimine, possesses a chiral center at the 4-position of the pyrazole ring, resulting in a stereospecific (4S,5R) configuration []. The crystal structure analysis revealed a twisted conformation of the pyrazole ring, with specific dihedral angles between the pyrazole and the aromatic rings [].

6. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one []

  • Compound Description: This compound is a complex polyheterocycle synthesized using a multi-step reaction sequence involving Ugi-Zhu reaction, aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration []. It exhibits a unique structure incorporating a pyrrolo[3,4-b]pyridin-5-one core with a 4-chlorophenyl group at the 7th position, a morpholine ring at the 3rd position, and a benzyl group at the 2nd position. Additionally, a 1-phenyl-1H-1,2,3-triazole moiety is attached to the 6th position of the pyrrolopyridine ring [].
  • Relevance: Although this compound shares a benzyl and 4-chlorophenyl substituent with N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, they are not considered structurally related. The core structures are entirely different, with this compound based on a pyrrolo[3,4-b]pyridin-5-one scaffold and the main compound centered on a pyrazole ring [].

7. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) [, , , , ]

  • Compound Description: SR141716A is a well-known cannabinoid CB1 receptor antagonist [, , , , ]. It exerts its antagonistic effects by binding to the CB1 receptor, thereby blocking the binding and subsequent effects of cannabinoid agonists [, , , , ]. This compound has been extensively studied for its potential therapeutic applications in treating obesity, addiction, and other disorders related to the endocannabinoid system.
  • Relevance: This compound shares the pyrazole-3-carboxamide core and the 4-chlorophenyl substituent with N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. The key differences lie in the presence of a 2,4-dichlorophenyl group instead of a phenyl ring at the 1-position of the pyrazole ring and a piperidine ring instead of a benzyl group attached to the carboxamide moiety [, , , , ].

8. N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives [, ]

  • Compound Description: This series of compounds, including derivatives like 4a-4i, 5a-5h, 6a-6h, and 7a-7j, was designed as potential succinate dehydrogenase inhibitors (SDHIs) for antifungal applications [, ]. These derivatives exhibit variations in their substituted pyridine and phenyl rings. Several compounds within this series, particularly those with a trifluoromethyl group at the 5-position of the pyrazole ring, demonstrated potent antifungal activity against various phytopathogenic fungi, including Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica, and Phytophthora infestans [, ].

9. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [, , , ]

  • Compound Description: This compound serves as a crucial building block in synthesizing various pyrazole derivatives [, , , ]. Its structure consists of a pyrazole ring with a 4-chlorophenyl group at the 3-position, a phenyl ring at the 1-position, and a carbaldehyde group at the 4-position [, , , ].
  • Relevance: This compound exhibits a close structural resemblance to N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. The only structural difference lies in the substituent at the 4-position of the pyrazole ring, where the main compound has a carboxamide group, while this related compound possesses a carbaldehyde group [, , , ].

10. 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine []

  • Compound Description: This compound is a thiadiazole derivative featuring a (5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl) group at the 5-position and a phenylamino group at the 2-position of the thiadiazole ring [].
  • Relevance: This compound is structurally related to the main compound, N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, as they both share the 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole scaffold. The primary difference between them is the substituent at the 4th position of the pyrazole ring. In the main compound, it is a carboxamide group, while in this related compound, it is a 1,3,4-thiadiazol-2-amine group [].

11. 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole []

  • Compound Description: This compound is a dihydropyrazole derivative with a 4-chlorophenyl group at the 5-position, a 4-fluorophenyl group at the 3-position, and a phenyl ring at the 1-position of the pyrazole ring [].

12. N′-[5-Acetyl-3-(4-bromophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate []

  • Compound Description: This compound, a dimethylformamide monosolvate, features a pyrazole ring substituted with a (5-acetyl-3-(4-bromophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)carbohydrazide group at the 3rd position and an indole ring at the 5th position [].

13. 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic Acid and its Transition Metal Complexes []

  • Compound Description: 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid (H2L) is used as a ligand to form five new transition metal complexes: [Cu(HL)2(H2O)2], [Cu(HL)2(phen)], [Cu(HL)2(H2O)]2(4,4′-bipy), [Zn(HL)2(H2O)2]·(4,4′-bipy), and [Ag(HL)(4,4′-bipy)]n. These complexes exhibit intriguing structural diversity, including monomeric, dinuclear, and 1D chain structures, further extending into 3D supramolecular networks through hydrogen bonding interactions []. Additionally, these complexes display promising antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents [].

14. 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide and 1-phenyl-N-formyl-5-chloro-1H-pyrazole-4-carboxamide []

  • Compound Description: These compounds are used as starting materials to react with hydrazine hydrate to synthesize pyrazole derivatives with potential biological activity [].

15. 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole and (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine N,N-dimethylformamide monosolvate []

  • Compound Description: These two heterocyclic compounds, a pyrazole and an oxadiazine, are synthesized by reacting (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one with phenylhydrazine and 4-hydroxybenzohydrazide, respectively. The pyrazole derivative, 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole, exhibits aromatic delocalization in the pyrazole ring and forms chains via C-H⋯π interactions in its crystal structure []. The oxadiazine derivative, (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine, crystallizes as a monosolvate with N,N-dimethylformamide and forms complex sheets through N-H⋯N and C-H⋯O hydrogen bonds [].

16. 3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole []

  • Compound Description: This compound, a simple pyrazole derivative, has a 4-chlorophenyl group at the 3-position and a 4-(methylsulfanyl)phenyl group at the 5-position of the pyrazole ring []. The crystal structure analysis revealed a nearly planar pyrazole ring and intermolecular N—H⋯N and C—H⋯Cl hydrogen bonds contributing to a three-dimensional network [].

17. N‐[2‐[(3‐Chlorophenyl)amino]‐phenyl]‐3‐(difluoromethyl)‐1‐methyl‐1H‐pyrazole‐4‐carboxamide (SCU2028) []

  • Compound Description: SCU2028, synthesized via a novel method, shows promising antifungal activity against Rhizoctonia solani in both in vitro and in vivo settings. Its efficacy against rice sheath blight is comparable to thifluzamide, a commercially available fungicide []. Molecular docking studies suggest that SCU2028 might exert its antifungal effect by inhibiting succinate dehydrogenase (SDH) [].
  • Relevance: While both SCU2028 and N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide belong to the pyrazole-4-carboxamide class of compounds, they exhibit distinct structural differences. SCU2028 features a difluoromethyl group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a more complex substituted phenyl carboxamide moiety. In contrast, the main compound has a 4-chlorophenyl group at the 3-position, a phenyl ring at the 1-position, and a benzyl carboxamide group [].

18. 5-(5-alkynyl-2-thienyl)pyrazole Derivatives []

  • Compound Description: This series of compounds represents a novel class of CB1 receptor antagonists discovered by replacing the pyrazole 5-aryl group of SR141716A with a 2-thienyl moiety linked to an alkynyl unit. These derivatives demonstrated potent CB1 receptor antagonism with good selectivity over CB2 receptors []. Importantly, some compounds in this series, exemplified by compound 18, showed significant weight loss effects in a diet-induced obese mouse model []. Interestingly, subtle structural changes within this series, such as methylation, led to noticeable differences in their intrinsic activity, as observed with compounds 12 (neutral antagonist), 15 (partial agonist), and 18 (inverse agonist) [].
  • Relevance: Although these compounds share the pyrazole ring and the carboxamide group with N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, they are considered structurally distinct due to the replacement of the 3-(4-chlorophenyl)-1-phenyl moiety with a 5-(5-alkynyl-2-thienyl) group. This modification highlights a different approach to designing CB1 receptor antagonists compared to the main compound, which might not directly target the CB1 receptor [].

19. 3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde []

  • Compound Description: This compound is a pyrazole derivative with a 3-methyl group, a 5-(4-methylpiperazin-1-yl) group, a 1-phenyl group, and a 4-carbaldehyde group []. The crystal structure reveals that the piperazine ring adopts a chair conformation.

20. N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives []

  • Compound Description: This series of pyrazole-based imino compounds was synthesized from 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and various substituted aromatic amines. These compounds showed moderate to good antibacterial activity. Computational studies, including molecular docking and FMO analysis, were conducted to understand their interactions with biological targets [].
  • Relevance: These compounds are structurally related to N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide because they share the 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde core structure. They differ in the substituent attached to the methylene group at the 4-position of the pyrazole ring. In the main compound, it is a carboxamide group further substituted with a benzyl group, while in these related compounds, it is an imine group further substituted with different aromatic amines [].

21. 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde []

  • Compound Description: This compound, a pyrazole derivative, features a 5-(2,4-dichlorophenoxy) group, a 3-methyl group, a 1-phenyl group, and a 4-carbaldehyde group []. In its crystal structure, the pyrazole ring exhibits specific dihedral angles with the dichlorophenyl and phenyl rings.

22. 3-Aryl-1-phenyl-1H-pyrazole Derivatives as Multitarget Directed Ligands []

  • Compound Description: This series of 3-aryl-1-phenyl-1H-pyrazole derivatives was designed and synthesized as potential multitarget directed ligands for Alzheimer's disease treatment, aiming to inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO) []. These compounds generally exhibited good AChE inhibitory activity and selective MAO-B inhibition, with some derivatives showing activity in the nanomolar or low micromolar range.

23. N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) []

  • Compound Description: MK-5596 is a novel CB1R inverse agonist discovered through structure-activity relationship studies based on a lead compound with hERG inhibition liability []. It exhibits high selectivity for CB1R and effectively reduces body weight and food intake in a diet-induced obese rat model via a CB1R-mediated mechanism [].
  • Relevance: This compound, while sharing the pyrazole-3-carboxamide moiety with N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, is structurally distinct due to the absence of the 3-(4-chlorophenyl)-1-phenyl group and the presence of a complex (4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl substituent on the carboxamide nitrogen. This complex substituent highlights a different approach to designing CB1R inverse agonists compared to the main compound [].

24. N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives []

  • Compound Description: This series of compounds consists of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, designed and synthesized to explore their antifungal potential. These derivatives were characterized using various spectroscopic techniques and evaluated for their in vitro antifungal activity against three plant pathogenic fungi: Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some of these compounds showed promising results, with compounds 6a, 6b, and 6c exhibiting more than 50% inhibition against G. zeae at a concentration of 100 µg/mL, demonstrating comparable or better activity than commercially available fungicides like carboxin and boscalid [].

25. N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives []

  • Compound Description: This series of pyrazole amide derivatives targets the tobacco mosaic virus (TMV) PC protein for antiviral activity []. These compounds were synthesized by reacting 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Biological evaluation showed that these derivatives exhibited promising anti-TMV activity in both in vivo and in vitro assays at a concentration of 500 μg/mL []. Compound 3p displayed the most potent anti-TMV activity, surpassing the efficacy of ningnanmycin.

26. N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22) []

  • Compound Description: U22 is a novel pyrazole-4-carboxamide derivative that demonstrated potent antifungal activity against Sclerotinia sclerotiorum, a plant pathogenic fungus []. Its structure features a difluoromethyl group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a complex substituted phenyl carboxamide moiety. In vitro and in vivo studies confirmed its efficacy, and electron microscopy revealed its ability to disrupt hyphal morphology and damage fungal cells []. Molecular docking studies suggest that U22 targets succinate dehydrogenase (SDH), a key enzyme in fungal respiration [].
  • Relevance: While both U22 and N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide belong to the pyrazole-4-carboxamide class of compounds, they exhibit distinct structural differences. U22 features a difluoromethyl group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a more complex substituted phenyl carboxamide moiety []. In contrast, the main compound has a 4-chlorophenyl group at the 3-position, a phenyl ring at the 1-position, and a benzyl carboxamide group [].

27. 2-Benzyl-3-[3-(4-bromo-phenyl)-1-phenyl-1H-pyrazol-4yl]-4,6-dioxo-5-phenyl-octahydro-pyrrolo[3,4-C]pyrrole-1-carboxylic Acid Ethyl Ester []

  • Compound Description: This compound shares the core 1-phenyl-3-(phenyl)-1H-pyrazole structure with N-benzyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. It is a complex polycyclic molecule featuring a pyrrolo[3,4-c]pyrrole ring system fused to the pyrazole moiety. Two molecules of this compound were found in the asymmetric unit, exhibiting variations in their pyrrole ring conformations [].
  • Relevance: This compound is structurally related to the main compound due to the presence of the shared 1-phenyl-3-(phenyl)-1H-pyrazole scaffold. They differ in the substituent at the 4th position of the pyrazole ring, where the main compound has a carboxamide group, while this related compound possesses a more complex substituent incorporating a pyrrolo[3,4-c]pyrrole system []. Additionally, this related compound has a bromine atom at the 4th position of the 3-phenyl group instead of the chlorine atom present in the main compound.

Properties

Product Name

N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide

IUPAC Name

N-benzyl-3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide

Molecular Formula

C23H18ClN3O

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C23H18ClN3O/c24-19-13-11-18(12-14-19)22-21(16-27(26-22)20-9-5-2-6-10-20)23(28)25-15-17-7-3-1-4-8-17/h1-14,16H,15H2,(H,25,28)

InChI Key

HFZSWCMOODLAFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.